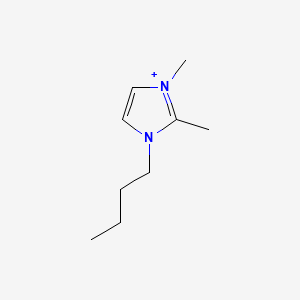

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium

概要

説明

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make them valuable in various industrial and scientific applications .

準備方法

The synthesis of 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium typically involves the alkylation of imidazole derivatives. Common synthetic routes include:

Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia to form imidazole, which is then alkylated.

Wallach synthesis: This involves the dehydrogenation of imidazolines.

From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald synthesis: This involves the cyclization of amino nitriles.

Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

化学反応の分析

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups.

Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium has a wide range of scientific research applications:

作用機序

The mechanism by which 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:

類似化合物との比較

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium can be compared with other similar ionic liquids such as:

1-Butyl-3-methylimidazolium chloride: Known for its use in anion exchange reactions and as a solvent.

1-Butyl-3-methylimidazolium bromide: Used in Heck reactions and as an electrolyte in batteries.

The uniqueness of this compound lies in its specific alkylation pattern, which imparts distinct physical and chemical properties compared to other imidazolium-based ionic liquids.

生物活性

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium (often referred to as [C4C2mim]+) is a cationic component of ionic liquids that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its imidazolium ring structure, which contributes to its solubility and reactivity. The molecular formula is , and it typically exists in various ionic liquid forms, such as chloride or hexafluorophosphate salts. Its unique properties stem from the presence of long alkyl chains that enhance its solvation capabilities and thermal stability .

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on human dermal fibroblasts. In a cytotoxicity assay, concentrations ranging from 0.01 to 30 mM were tested over 72 hours. The results indicated that while lower concentrations had minimal effects on cell viability, higher concentrations led to significant cytotoxicity, suggesting a dose-dependent relationship .

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.01 | 95 |

| 0.1 | 90 |

| 1 | 80 |

| 10 | 50 |

| 30 | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It acts as a solvent and catalyst in biochemical reactions, facilitating interactions with enzymes and proteins . For example, it has been utilized in the preparation of carbon paste electrodes for the detection of adenosine triphosphate (ATP), a critical energy molecule in cells.

- Cell Membrane Interaction : The compound has been shown to cause skin and eye irritation, indicating potential disruption of cellular membranes and signaling pathways .

1. Absorption and Distribution

As an ionic liquid, this compound exhibits good thermal stability and low volatility, which may influence its bioavailability in biological systems . Its interaction with transport proteins can affect its distribution within tissues.

2. Toxicological Profile

Research indicates that at lower doses, the compound can facilitate biochemical reactions without significant adverse effects. However, at elevated doses, it may exhibit toxic properties such as respiratory irritation and skin damage .

Case Study: Antimicrobial Activity

A study focusing on the antimicrobial properties of various imidazolium ionic liquids found that modifications at the C2 position significantly influenced their toxicity profiles against bacteria. The results demonstrated that certain derivatives of this compound exhibited low antimicrobial toxicity while maintaining effective catalytic activity in organic synthesis .

Applications in Research and Industry

The versatility of this compound extends to several fields:

- Green Chemistry : It is utilized as a green solvent in organic synthesis due to its ability to dissolve a wide range of compounds without harmful solvents .

- Biorefining Technologies : The compound's capacity to dissolve lignocellulosic biomass positions it as a key player in developing sustainable biorefining processes .

特性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2/c1-4-5-6-11-8-7-10(3)9(11)2/h7-8H,4-6H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAXVBUVQVRIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048087 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108203-89-0 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。